molecular formula C24H36N2O6 B562752 tert-Butyl (2S)-1-[(3S)-3-{[(benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutyl]azetidine-2-carboxylate CAS No. 1235453-07-2

tert-Butyl (2S)-1-[(3S)-3-{[(benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutyl]azetidine-2-carboxylate

Cat. No. B562752
M. Wt: 448.56
InChI Key: OIZVWYXDGFZLKP-OALUTQOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl (2S)-1-[(3S)-3-{[(benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutyl]azetidine-2-carboxylate, also known as Tert-Butyl (2S)-1-[(3S)-3-{[(benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutyl]azetidine-2-carboxylate, is a useful research compound. Its molecular formula is C24H36N2O6 and its molecular weight is 448.56. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Enantiopure 3-Substituted Azetidine-2-Carboxylic Acids

Enantiopure azetidine-2-carboxylic acid (Aze) analogs with heteroatomic side chains have been synthesized, demonstrating the versatility of azetidine-based compounds in producing orthogonally protected amino acid-Aze chimeras. These chimeras serve as tools for studying peptide activity's conformational influences, highlighting the compound's utility in fundamental peptide research (Sajjadi & Lubell, 2008).

Highly Stereoselective Synthesis

The compound has been employed in highly stereoselective syntheses, such as the total synthesis of 3-amino-3-deoxy-D-altrose and its derivatives, showcasing its role in creating complex molecules with precise stereochemical control (Nativi, Reymond, & Vogel, 1989).

Versatile Building Blocks for Synthetic Organic Chemistry

Tert-butyl phenylazocarboxylates, related to the compound , are highlighted as versatile building blocks in synthetic organic chemistry, facilitating various modifications and reactions to generate novel molecular structures (Jasch, Höfling, & Heinrich, 2012).

Development of Antibacterial Agents

The synthesis and characterization of substituted phenyl azetidines, potentially derived from processes involving tert-butyl (2S)-1-[(3S)-3-{[(benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutyl]azetidine-2-carboxylate, underscore the compound's significance in generating new antimicrobial agents (Doraswamy & Ramana, 2013).

properties

IUPAC Name

tert-butyl (2S)-1-[(3S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butyl]azetidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2O6/c1-23(2,3)31-20(27)18(25-22(29)30-16-17-10-8-7-9-11-17)12-14-26-15-13-19(26)21(28)32-24(4,5)6/h7-11,18-19H,12-16H2,1-6H3,(H,25,29)/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZVWYXDGFZLKP-OALUTQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCN1CCC(C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCN1CC[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678982
Record name tert-Butyl (2S)-1-[(3S)-3-{[(benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutyl]azetidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2S)-1-[(3S)-3-{[(benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutyl]azetidine-2-carboxylate

CAS RN

1235453-07-2
Record name tert-Butyl (2S)-1-[(3S)-3-{[(benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutyl]azetidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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